molecular formula C10H14N2O2S B6263754 N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 1378601-41-2

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B6263754
CAS No.: 1378601-41-2
M. Wt: 226.3
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a dimethylpropanamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-1,3-thiazol-2-yl)acetamide
  • N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide

Uniqueness

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1378601-41-2

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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